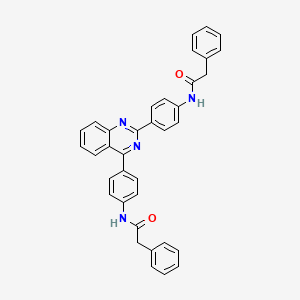

N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) and similar compounds involves complex organic reactions, where precision in the selection of precursors and reaction conditions is paramount. Although no direct synthesis of this specific compound was found, studies on related bis-quinazoline and quinazolinone derivatives provide insights into potential synthesis pathways. For example, the synthesis of bis-quinazolinones involves reactions with different nitrogen nucleophiles and is characterized by the formation of quinazolinone rings through cyclization and condensation reactions (El-Shahawi et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives reveals that these compounds exhibit a variety of bonding arrangements and molecular conformations. For instance, the structure of N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide, a related compound, shows intramolecular hydrogen bonding stabilizing its structure, with phenylene and oxadiazole rings nearly coplanar, demonstrating the intricate molecular interactions these compounds can exhibit (Wang, Huang, & Tang, 2008).

Chemical Reactions and Properties

Chemical properties of N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) derivatives include their reactivity towards various chemical reagents and conditions. These compounds participate in a range of chemical reactions, including cycloadditions and condensation reactions, leading to the formation of complex molecular structures with potential biological activities. For example, the reactivity of bis-quinazolinone derivatives in cycloaddition reactions has been explored for the synthesis of novel compounds with enhanced biological activities (Khanmiri et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of bis-quinazoline derivatives, including processes to improve the solubility and potency of glutaminase inhibitors, showcases the chemical versatility and potential for developing therapeutic agents with enhanced drug-like properties (Shukla et al., 2012).

- Another area of interest is the creation of conjugated polymers with donor−acceptor architectures, demonstrating applications in photophysics and materials science for developing advanced materials with specific optical properties (Jenekhe et al., 2001).

Biological and Pharmacological Applications

- Research into bis-quinazoline derivatives also includes evaluating their antimicrobial activities, highlighting their potential as a basis for developing new antimicrobial agents (Shiba et al., 1997).

- Another application is found in the development of oral modified-release dosage forms through 3D printing technologies, indicating the role of advanced manufacturing techniques in creating drug formulations with specific release profiles (Wang et al., 2016).

Material Science Applications

- The exploration of azo polymers for reversible optical storage demonstrates the utility of specific chemical structures in creating materials for data storage and optical applications (Meng et al., 1996).

- The development and characterization of Nd2O3 nanostructures for effective photocatalytic degradation of dyes in water treatment illustrates the potential environmental applications of these compounds in addressing pollution and enhancing water quality (Zinatloo-Ajabshir et al., 2017).

Eigenschaften

IUPAC Name |

2-phenyl-N-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N4O2/c41-33(23-25-9-3-1-4-10-25)37-29-19-15-27(16-20-29)35-31-13-7-8-14-32(31)39-36(40-35)28-17-21-30(22-18-28)38-34(42)24-26-11-5-2-6-12-26/h1-22H,23-24H2,(H,37,41)(H,38,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLESHHKDNNWBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)NC(=O)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)